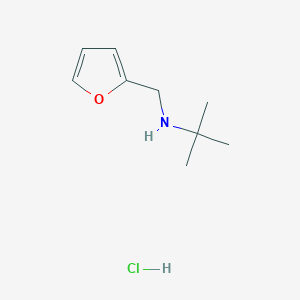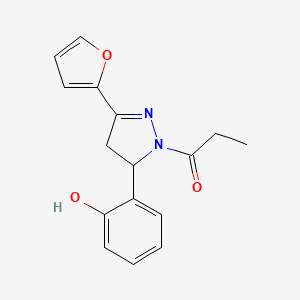![molecular formula C18H16N2O5 B2475349 N-((3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソオキサゾリジン-5-イル)メチル)ベンゾアミド CAS No. 954675-79-7](/img/structure/B2475349.png)
N-((3-(ベンゾ[d][1,3]ジオキソール-5-イル)-2-オキソオキサゾリジン-5-イル)メチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a benzodioxole moiety, an oxazolidinone ring, and a benzamide group.
科学的研究の応用
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
作用機序
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a vital role in cell division and intracellular transport. The compound’s interaction with these targets can have significant effects on cell function and viability.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The resulting changes can lead to a mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathways primarily involve the cell cycle and apoptosis . By causing cell cycle arrest at the S phase, the compound disrupts normal cell division . This, coupled with the induction of apoptosis, leads to a decrease in the viability of cancer cells .
Pharmacokinetics
This rule predicts good bioavailability in humans for compounds that meet certain criteria related to molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .
Result of Action
The compound’s action results in potent growth inhibition properties against various human cancer cell lines . For instance, it has been shown to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This indicates a strong antitumor activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a phosgene equivalent.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with benzamide using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds are used as anti-inflammatory agents.
Uniqueness
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide is unique due to its combination of a benzodioxole moiety, an oxazolidinone ring, and a benzamide group, which together confer distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(12-4-2-1-3-5-12)19-9-14-10-20(18(22)25-14)13-6-7-15-16(8-13)24-11-23-15/h1-8,14H,9-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZATPUBKHFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)





![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)
![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)

![3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid](/img/structure/B2475286.png)


